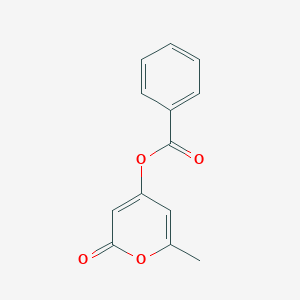

6-methyl-2-oxo-2H-pyran-4-yl benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22g/mol |

IUPAC Name |

(2-methyl-6-oxopyran-4-yl) benzoate |

InChI |

InChI=1S/C13H10O4/c1-9-7-11(8-12(14)16-9)17-13(15)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

LVXVOANDRCZMGF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=O)O1)OC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 2 Oxo 2h Pyran 4 Yl Benzoate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 6-methyl-2-oxo-2H-pyran-4-yl benzoate (B1203000) involves the disconnection of the ester linkage. This primary disconnection reveals two key synthons: a 4-hydroxy-6-methyl-2-pyrone (B586867) anion (the nucleophile) and a benzoyl cation. These correspond to two crucial precursor molecules: 4-hydroxy-6-methyl-2-pyrone and an activated benzoic acid derivative, typically benzoyl chloride.

The pyranone core of the target molecule is 4-hydroxy-6-methyl-2-pyrone, also known as Triacetic acid lactone (TAL). wikipedia.orgsigmaaldrich.com This compound is a versatile building block in organic synthesis and can be prepared through several routes. beilstein-journals.org

A common and historically significant laboratory synthesis starts from dehydroacetic acid (DHA). The treatment of dehydroacetic acid with concentrated sulfuric acid at elevated temperatures (around 135 °C) induces a ring-opening and rearrangement, which upon cooling yields triacetic acid lactone. wikipedia.org A patented process refines this method by reacting dehydroacetic acid with an aqueous sulfuric acid solution (93-99% by weight) at temperatures between 60°C and 140°C. google.com

More fundamentally, the synthesis of 4-hydroxy-2-pyrones is often achieved through the cyclization of 1,3,5-tricarbonyl compounds, a method considered biomimetic as it mirrors processes catalyzed by polyketide synthases in nature. mdpi.com This approach typically involves the condensation of acetoacetic esters with various reagents. mdpi.com Biosynthetically, 4-hydroxy-6-methyl-2-pyrone is produced enzymatically from acetyl-CoA and malonyl-CoA. wikipedia.orgmdpi.com

| Precursor Name | Role in Synthesis | Typical Reaction | Reference |

|---|---|---|---|

| Dehydroacetic Acid (DHA) | Direct Starting Material | Acid-catalyzed rearrangement (H₂SO₄) | wikipedia.orggoogle.com |

| Acetoacetic Esters | Fundamental Building Block | Condensation and cyclization to form the pyrone ring | mdpi.com |

| Acetyl-CoA / Malonyl-CoA | Biosynthetic Precursors | Enzymatic condensation (e.g., via 2-pyrone synthase) | wikipedia.orgmdpi.com |

The benzoate portion of the target molecule is introduced using a benzoylating agent. The ultimate precursor for this moiety is benzoic acid. However, to facilitate the esterification of the relatively acidic hydroxyl group of the pyrone, benzoic acid is typically converted into a more reactive acyl derivative. wikipedia.org

The most common and effective benzoylating agent is benzoyl chloride. atamanchemicals.comatamankimya.com It can be synthesized from benzoic acid using a variety of standard chlorinating agents. wikipedia.orgsciencemadness.org Common laboratory and industrial methods include the reaction of benzoic acid with:

Thionyl chloride (SOCl₂) atamanchemicals.comprepchem.com

Phosphorus pentachloride (PCl₅) atamanchemicals.comprepchem.com

Oxalyl chloride ((COCl)₂) wikipedia.orgchemicalbook.com

Industrially, benzoyl chloride can also be produced from benzotrichloride (B165768) or by the chlorination of benzaldehyde (B42025). wikipedia.orgnbinno.com

| Precursor/Reagent | Chemical Formula | Function | Reference |

|---|---|---|---|

| Benzoic Acid | C₆H₅COOH | Fundamental starting material for the benzoate group | atamanchemicals.comprepchem.com |

| Benzoyl Chloride | C₆H₅COCl | Activated acylating agent for esterification | wikipedia.orgatamankimya.com |

| Thionyl Chloride | SOCl₂ | Reagent to convert benzoic acid to benzoyl chloride | atamanchemicals.comsciencemadness.org |

| Phosphorus Pentachloride | PCl₅ | Reagent to convert benzoic acid to benzoyl chloride | sciencemadness.orgprepchem.com |

| Oxalyl Chloride | (COCl)₂ | Reagent to convert benzoic acid to benzoyl chloride | wikipedia.orgchemicalbook.com |

Classical Synthetic Approaches to the Pyranone Core with Benzoate Functionalization

Classical syntheses involve the separate or sequential construction of the pyranone ring followed by the installation of the benzoate ester.

The formation of the 2-oxo-2H-pyran (or α-pyrone) scaffold is a cornerstone of this synthesis. The most prevalent method for constructing 4-hydroxy-2-pyrones relies on the cyclization of linear 1,3,5-tricarbonyl systems. mdpi.com This can be achieved through several condensation strategies:

Claisen-type Condensation: Self-condensation of acetoacetic esters or their reaction with other ketoesters can produce the necessary tricarbonyl intermediate, which then undergoes intramolecular cyclization (lactonization). mdpi.com Bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or sodium methoxide (B1231860) are often used to promote these reactions. mdpi.com

Knoevenagel Condensation/Electrocyclization: A powerful strategy for forming 2H-pyran rings involves the Knoevenagel condensation of a 1,3-dicarbonyl compound with an enal, which generates a 1-oxatriene intermediate. This intermediate then undergoes a 6π-electrocyclization reaction to form the 2H-pyran ring. nih.gov This tandem process can be considered a formal [3+3] cycloaddition. nih.govnih.gov

Ketene Cycloadditions: The [4+2] cyclization reaction between ketenes and dicarbonyl compounds can also afford 4-hydroxy-2-pyrones in good yields. mdpi.com

Once the 4-hydroxy-6-methyl-2-pyrone core is obtained, the final step is the formation of the benzoate ester. This O-functionalization can be achieved through several methods.

Acylation with Benzoyl Chloride: The most direct and classical approach is the reaction of 4-hydroxy-6-methyl-2-pyrone with benzoyl chloride. beilstein-journals.org This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃) or DBU, often with heating. beilstein-journals.org While straightforward, this method can suffer from variable yields and potential degradation of the pyrone ring under harsh conditions. beilstein-journals.orgbeilstein-journals.org

Mitsunobu Reaction: A milder and often more efficient alternative for O-functionalization is the Mitsunobu reaction. beilstein-journals.org This method allows the coupling of the 4-hydroxy-2-pyrone (acting as the nucleophile) with benzoic acid (acting as the acidic component). The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This approach proceeds under mild conditions and tolerates a wider range of functional groups. beilstein-journals.org

Transesterification: Transesterification is the process of converting one ester to another by reacting it with an alcohol, a reaction that can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com In this context, one could theoretically synthesize 6-methyl-2-oxo-2H-pyran-4-yl benzoate by reacting a different benzoate ester (e.g., methyl benzoate) with 4-hydroxy-6-methyl-2-pyrone. The reaction mechanism involves nucleophilic attack on the ester's carbonyl carbon to form a tetrahedral intermediate. wikipedia.orglibretexts.org To drive the equilibrium towards the desired product, the alcohol byproduct (e.g., methanol) would need to be removed. wikipedia.org

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Acylation | Benzoyl Chloride, Base (K₂CO₃ or DBU) | Often requires heating | Direct, uses common reagents | Harsh conditions, variable yields, potential for side reactions | beilstein-journals.orgbeilstein-journals.org |

| Mitsunobu Reaction | Benzoic Acid, PPh₃, DIAD/DEAD | Mild, typically room temperature | High yields, tolerates various functional groups | Stoichiometric phosphine oxide byproduct must be removed | beilstein-journals.org |

| Transesterification | A simple benzoate ester (e.g., methyl benzoate), Acid or Base catalyst | Requires removal of alcohol byproduct | Potentially uses less reactive precursors | Equilibrium-driven, may require specific conditions to achieve high conversion | wikipedia.orgmasterorganicchemistry.com |

Modern and Green Chemistry Approaches to this compound Synthesis

Recent research has focused on developing more sustainable and environmentally friendly synthetic methods, which can be applied to the synthesis of the pyranone precursor. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.netjmaterenvironsci.com

Photocatalysis: A novel method for synthesizing pyranones from furfural (B47365) alcohols has been developed using a photocatalyst (tris-Ir(ppy)₃) under visible light with oxygen (O₂) as the oxidant. rsc.org This reaction proceeds at room temperature in an aqueous solution, achieving high yields and demonstrating a significant green advantage over classical methods. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis and transformation of 2H-pyran-2-ones. eurekaselect.com

Aqueous Media and Biocatalysis: Performing reactions in water instead of volatile organic solvents is a key principle of green chemistry. jmaterenvironsci.com Multicomponent reactions to form pyran-based scaffolds have been successfully carried out in aqueous media, sometimes using inexpensive and non-toxic catalysts like ammonium (B1175870) acetate (B1210297) or biocatalysts such as fruit juice. nih.govresearchgate.net

Eco-Friendly Transesterification: For the esterification step, the use of solid acid catalysts or specific metal complexes can facilitate transesterification under milder, more environmentally friendly, and nearly neutral conditions, offering an alternative to traditional strong acid or base catalysts. researchgate.net

| Approach | Key Features | Example | Reference |

|---|---|---|---|

| Photocatalysis | Visible light, O₂ as oxidant, room temperature, aqueous phase | Synthesis of pyranones from furfural alcohols | rsc.org |

| Microwave Chemistry | Rapid heating, reduced reaction times | Transformations of 2H-pyran-2-ones | eurekaselect.com |

| Aqueous Synthesis | Use of water as a solvent, reduced organic waste | Multicomponent reactions to form fused pyrans | nih.govjmaterenvironsci.com |

| Biocatalysis | Use of natural catalysts (e.g., enzymes, fruit juice) | Synthesis of pyrano[2,3-d]pyrimidines | researchgate.net |

Catalytic Methods in Pyranone Synthesis

The construction of the 2-pyrone ring is frequently achieved using powerful catalytic systems that facilitate complex bond formations under controlled conditions. Transition metals such as palladium, rhodium, and ruthenium are at the forefront of these methodologies.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for synthesizing 2-pyrones through various strategies. nih.gov One common approach involves a two-step sequence beginning with a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization. nih.govmdpi.com Another powerful method is the palladium-catalyzed oxidative annulation between acrylic derivatives and internal alkynes, which can use molecular oxygen as the oxidant, making the process more environmentally friendly. nih.gov Furthermore, palladium catalysis enables carbonylative cross-coupling reactions of components like 2-cyclobutenones to build the pyrone ring. nih.govmdpi.com

Ruthenium and Rhodium Catalysis: Ruthenium catalysts are effective in promoting regioselective intermolecular reactions, such as the dimerization of propiolates to yield α-pyrone carboxylates. organic-chemistry.org They can also catalyze carbonylative [3+2+1] cycloadditions to create tetrasubstituted α-pyrones. acs.org Rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes represents a direct and efficient route to 2-pyrone derivatives, proceeding through the cleavage of a vinylic C-H bond. nih.govmdpi.com

Gold and Indium Catalysis: Gold(I) catalysts have been shown to enable the straightforward synthesis of substituted α-pyrones from the rearrangement of β-alkynylpropiolactones. organic-chemistry.org Additionally, the oxyindation of carbonyl-ene-yne compounds with indium trihalides can produce metalated 2-pyrones that serve as versatile intermediates for further functionalization. organic-chemistry.org

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for the synthesis of 2-pyrones. rsc.org These metal-free catalysts can facilitate formal [3+3] or [4+2] annulation reactions to construct the pyrone ring with high regioselectivity. organic-chemistry.orgrsc.org NHC catalysis offers the advantage of operating under mild, metal-free conditions, broadening the scope of compatible functional groups. organic-chemistry.org However, a notable challenge is that many of these reactions require a relatively high catalyst loading of 10–20%. rsc.org

Microwave-Assisted and Solvent-Free Syntheses

To enhance reaction rates, improve yields, and align with the principles of green chemistry, microwave-assisted and solvent-free methods have been developed for pyran and pyrone synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of fused pyran derivatives. nih.govresearchgate.net This technique significantly reduces reaction times compared to conventional heating. For instance, a microwave-enhanced [6+4]-cycloaddition between 6-aminofulvene and pyrones facilitates the rapid production of complex heterocyclic systems. nih.gov The use of specialized microwave reactors designed for organic synthesis allows for precise control over reaction conditions. researchgate.net

Solvent-Free Synthesis: Performing reactions without a solvent offers significant environmental and economic benefits by reducing waste and simplifying purification. The synthesis of pyran derivatives has been achieved with excellent yields under solvent-free conditions, often at room temperature or with gentle heating. acs.orgnih.gov For example, a multicomponent reaction to produce pyran derivatives can proceed in a solvent-free environment at 80 °C, with the catalyst being easily recovered and reused for several cycles. nih.gov

Chemo-, Regio-, and Stereoselectivity in Synthesis

Controlling the selectivity of a reaction is paramount for the efficient synthesis of a specific target molecule like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of complex pyrones, achieving chemoselectivity is crucial. For instance, in the functionalization of 3,5-dibromo-2-pyrone, the two bromine atoms can be manipulated independently, allowing for selective reactions at either position. nih.gov

Regioselectivity: Controlling the position at which a new group is introduced on the pyrone ring is a key challenge. The choice of catalyst and reaction conditions plays a decisive role. In Suzuki-Miyaura coupling reactions of 3,5-dibromo-2-pyrone, the use of different solvents and the presence or absence of a copper(I) co-catalyst can direct the coupling to either the 3- or 5-position with high regioselectivity. nih.gov Similarly, the reaction temperature can dictate the outcome, as seen in the silver-catalyzed reaction of propiolic acids with alkynyl triazenes, which selectively yields either 6-triazenyl or 5-triazenyl 2-pyrones. nih.gov Ruthenium-catalyzed alkyne insertion into indazole carboxylic acids also proceeds with high regioselectivity, influenced by weak coordination from the indazole ring. nih.gov

Stereoselectivity: The three-dimensional arrangement of atoms is critical, particularly for bioactive molecules. Enantioenriched pyranones can be synthesized using methods like the Achmatowicz reaction on furyl alcohols derived from catalytic asymmetric alkylation. nih.gov This one-pot protocol can generate pyranones with enantiomeric excesses (ee's) greater than 90%. nih.gov Lewis acid-mediated Prins reactions have also been developed to produce highly functionalized, chiral pyran molecules with excellent stereoselectivity. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of various reaction parameters.

Influence of Solvent Systems and Temperature

The choice of solvent and the reaction temperature are critical variables that can profoundly impact reaction outcomes, including yield and selectivity. A study on the synthesis of 4-(methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile demonstrated that changing the solvent from ethanol (B145695) to tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) significantly affected the product distribution and yield. acs.org The optimal conditions were found to be using potassium hydroxide (B78521) (KOH) as a base in DMF at 100 °C, which provided the desired product in 88% yield. acs.org In contrast, running the reaction in dimethyl sulfoxide (B87167) (DMSO) at the same temperature resulted in a lower yield. acs.org

Temperature can also serve as a switch for selectivity. In the synthesis of triazenyl 2-pyrones, the reaction temperature determines the position of the triazenyl group; lower temperatures favor the 6-substituted product, while higher temperatures lead to a rearrangement to the 5-substituted isomer. nih.gov

Catalyst and Reagent Loading Effects

In contrast, other catalytic systems can be highly efficient at much lower loadings. For example, the multicomponent synthesis of pyran derivatives using a specific ionic liquid catalyst required only a 7 mg catalytic load to achieve a 96% yield. nih.gov The selection of the appropriate base and its stoichiometry is also crucial. In some optimization studies, strong bases like sodium hydride (NaH) led to complex mixtures and decomposition, whereas a carefully chosen amount of potassium hydroxide (KOH) resulted in a clean reaction and high yield. acs.orgresearchgate.net

Comparative Analysis of Synthetic Routes for this compound

A variety of synthetic routes are available for the construction of the 2-pyrone core, each with its own set of advantages and limitations.

Transition Metal Catalysis: Methods using palladium, ruthenium, or rhodium are powerful and versatile, allowing for the construction of highly substituted pyrones. nih.govorganic-chemistry.org They often exhibit high selectivity and can be used to create complex structures. nih.govnih.gov However, these methods can suffer from the high cost and potential toxicity of the metal catalysts, and may require anhydrous or oxygen-free conditions.

Organocatalysis: N-Heterocyclic Carbene (NHC) catalysis provides a valuable metal-free alternative. rsc.org This approach avoids issues with metal contamination in the final product and often operates under milder conditions. organic-chemistry.org The main drawbacks can be the need for higher catalyst loadings and sometimes a more limited substrate scope compared to transition metal methods. rsc.org

Microwave-Assisted and Solvent-Free Methods: These techniques represent a move towards more sustainable or "green" chemistry. researchgate.net Microwave synthesis dramatically shortens reaction times, while solvent-free reactions reduce chemical waste. nih.govacs.org These methods are highly efficient for certain transformations but may not be universally applicable to all types of pyrone syntheses.

Ultimately, the choice of synthetic route depends on the specific requirements of the synthesis, including the desired substitution pattern, the need for stereochemical control, and considerations of cost, scale, and environmental impact. For a specific target like this compound, a strategy might involve the initial construction of a 4-hydroxy-6-methyl-2-pyrone intermediate, potentially via a multicomponent reaction mdpi.com, followed by a final benzoylation step at the C4-hydroxyl group.

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2 Oxo 2h Pyran 4 Yl Benzoate

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment Beyond Basic Identification

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of 6-methyl-2-oxo-2H-pyran-4-yl benzoate (B1203000). Beyond simple identification, a detailed analysis of chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzoate group and the protons of the 6-methyl-2-pyrone ring. The benzoate protons typically appear as a complex multiplet system in the aromatic region (δ 7.4-8.2 ppm). The protons on the pyrone ring are expected at δ 6.0-6.5 ppm, with the methyl group protons appearing as a singlet around δ 2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The two carbonyl carbons (one from the lactone and one from the ester) are expected to resonate in the highly deshielded region of the spectrum (δ 160-175 ppm). The aromatic and olefinic carbons would appear in the δ 100-150 ppm range, while the methyl carbon would be found in the upfield region (δ ~20 ppm).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2 (Lactone C=O) | - | - | ~162 |

| C3 | ~6.2 | d | ~105 |

| C4 | - | - | ~165 |

| C5 | ~6.4 | d | ~118 |

| C6 | - | - | ~155 |

| -CH₃ (at C6) | ~2.2 | s | ~20 |

| C' (Ester C=O) | - | - | ~165 |

| C1' (ipso) | - | - | ~130 |

| C2'/C6' (ortho) | ~8.1 | d | ~130 |

| C3'/C5' (meta) | ~7.5 | t | ~129 |

| C4' (para) | ~7.6 | t | ~134 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and for elucidating complex connectivity networks.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-methyl-2-oxo-2H-pyran-4-yl benzoate, COSY would show correlations between the adjacent aromatic protons on the benzoate ring, helping to assign their specific positions (ortho, meta, para). It would also confirm the coupling between the two olefinic protons on the pyranone ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This technique is invaluable for definitively assigning carbon signals based on their attached, and already assigned, protons. For instance, the signal for the methyl protons would show a cross-peak to the methyl carbon signal. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for connecting different spin systems. A key expected correlation would be between the proton at C3 of the pyranone ring and the ester carbonyl carbon (C'), confirming the point of attachment of the benzoate group. youtube.comsdsu.edu

Solid-State NMR for Crystalline Form Characterization

While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) offers insight into the structure and dynamics in the crystalline state. acs.orgwikipedia.org For this compound, ssNMR could be used to:

Identify the presence of different crystalline forms (polymorphs).

Characterize intermolecular interactions, such as crystal packing forces.

Determine the molecular conformation adopted in the solid state, which may differ from that in solution. nih.gov

Techniques like Magic Angle Spinning (MAS) are employed to reduce the line broadening that is characteristic of solid-state spectra, allowing for higher resolution and more detailed structural analysis. wikipedia.orgnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can provide information on bonding and intermolecular interactions. nih.gov

Interpretation of Characteristic Absorptions and Band Shifts

The FT-IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretching: Two distinct, strong C=O stretching bands are expected. The α,β-unsaturated lactone (pyrone ring) carbonyl typically absorbs in the range of 1720-1740 cm⁻¹. researchgate.net The aromatic ester carbonyl is expected at a slightly lower wavenumber, around 1715-1730 cm⁻¹, due to conjugation with the benzene (B151609) ring. spectroscopyonline.comvscht.cz The exact positions can be influenced by the electronic environment and potential intermolecular interactions.

C=C Stretching: Vibrations from the carbon-carbon double bonds in both the pyranone ring and the aromatic benzoate ring are expected in the 1580-1650 cm⁻¹ region.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group are anticipated between 1100 and 1300 cm⁻¹. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is expected just below 3000 cm⁻¹.

Correlating Vibrational Modes with Molecular Structure of this compound

The precise frequencies and intensities of the vibrational bands provide a detailed fingerprint of the molecule. For instance, the separation and relative intensity of the two carbonyl peaks can offer clues about the electronic interplay between the pyrone and benzoate moieties. In the solid state, shifts in these vibrational frequencies, particularly the C=O stretching bands, can indicate the presence of specific intermolecular interactions that influence the bond strengths within the crystal lattice. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information on the C=C and C-C skeletal vibrations of the ring systems. nih.gov

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (Benzene) | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (Methyl) | 2850 - 3000 | Medium |

| C=O Stretch | α,β-Unsaturated Lactone | 1720 - 1740 | Strong |

| C=O Stretch | Aromatic Ester | 1715 - 1730 | Strong |

| C=C Stretch | Aromatic & Pyranone Rings | 1580 - 1650 | Medium-Strong |

| C-O Stretch | Ester Linkage | 1100 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

Detailed High-Resolution Mass Spectrometry (HRMS) studies specifically for this compound, which would provide its exact mass and elucidate its fragmentation pathways, have not been identified in the surveyed literature.

Analysis of Ionization Techniques and Fragmentation Patterns

No specific studies detailing the fragmentation patterns of this compound under various ionization techniques (e.g., Electrospray Ionization (ESI), Electron Ionization (EI)) are publicly available. While analysis of related benzoate and pyranone structures suggests potential fragmentation pathways—such as the loss of the benzoyl group or cleavage of the pyran ring—experimental data for the title compound is required for confirmation.

Isotopic Pattern Analysis for Elemental Composition Verification

Experimental data from isotopic pattern analysis, which would serve to verify the elemental composition of this compound (C13H10O4), is not present in the available scientific literature.

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

A search of crystallographic databases reveals no deposited crystal structures for this compound. Consequently, detailed analysis based on X-ray diffraction is not possible at this time.

Determination of Crystal Structure and Molecular Conformation

Without X-ray crystallography data, the precise crystal system, space group, unit cell dimensions, and the definitive molecular conformation of this compound in the solid state remain undetermined. While studies on related compounds, such as 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, show the pyran ring can adopt an envelope conformation, this cannot be directly extrapolated to the title compound without experimental verification nih.gov.

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular forces, such as potential C-H···O hydrogen bonds or π-π stacking interactions between the phenyl and pyranone rings that govern the crystal packing of this compound, is contingent upon the determination of its crystal structure. No such data is currently available.

Chemical Reactivity and Transformation Mechanisms of 6 Methyl 2 Oxo 2h Pyran 4 Yl Benzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The presence of an ester linkage in 6-methyl-2-oxo-2H-pyran-4-yl benzoate (B1203000) makes it susceptible to hydrolysis, a reaction that cleaves the molecule into 4-hydroxy-6-methyl-2-pyrone (B586867) and benzoic acid. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. The stability of the ester is influenced by factors such as pH, temperature, and the presence of catalysts. Steric hindrance around the ester bond can also play a role; for instance, ortho-substituted aromatic esters show increased resistance to enzymatic hydrolysis. researchgate.net

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of 6-methyl-2-oxo-2H-pyran-4-yl benzoate is a reversible process. youtube.comyoutube.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. youtube.comyoutube.com This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. youtube.comyoutube.com

The mechanism proceeds through the formation of a tetrahedral intermediate. youtube.com Following a series of proton transfers, the 4-hydroxy-6-methyl-2-pyrone moiety is eliminated as the leaving group. A final deprotonation step regenerates the acid catalyst and yields the benzoic acid product. youtube.com Because the reaction is in equilibrium, increasing the concentration of water can shift the equilibrium towards the products, favoring hydrolysis. youtube.com

Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

|---|---|

| 1 | Protonation of the carbonyl oxygen of the ester. youtube.comlibretexts.org |

| 2 | Nucleophilic attack by a water molecule on the activated carbonyl carbon. libretexts.org |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water molecule to the pyranone oxygen. |

| 5 | Elimination of the leaving group (4-hydroxy-6-methyl-2-pyrone). libretexts.org |

| 6 | Deprotonation of the carbonyl to form benzoic acid and regenerate the acid catalyst. youtube.com |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that converts the ester into a carboxylate salt and an alcohol. perlego.commasterorganicchemistry.com The reaction begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com This is the rate-determining step and results in the formation of a tetrahedral intermediate. youtube.com

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

| Step | Description |

|---|---|

| 1 | Nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon. masterorganicchemistry.com |

| 2 | Formation of a negatively charged tetrahedral intermediate. youtube.com |

| 3 | Elimination of the 4-hydroxy-6-methyl-2-pyrone anion leaving group. masterorganicchemistry.com |

| 4 | Irreversible acid-base reaction between the benzoic acid and the pyranone anion to form the carboxylate salt and 4-hydroxy-6-methyl-2-pyrone. masterorganicchemistry.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyranone and Benzoate Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to their distinct electronic properties.

Substitution Patterns and Regioselectivity

Pyranone Ring: The 2-pyrone ring is an electron-deficient heterocyclic system. researchgate.net The presence of the carbonyl group and the ring oxygen atom withdraws electron density, deactivating the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups. wikipedia.org For 2-pyrones, nucleophilic attack often occurs at the C4 and C6 positions. In the case of the title compound, the C4 position is blocked by the benzoate group, suggesting that nucleophilic attack might be directed elsewhere or lead to ring-opening reactions. researchgate.net

Benzoate Ring: The benzoate ring is attached to the electron-withdrawing pyranone ester functionality. This group deactivates the benzoate ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Nucleophilic aromatic substitution on the benzoate ring is generally unfavorable unless it is activated by strongly electron-withdrawing groups (like a nitro group) in the ortho or para positions, which is not the case here. wikipedia.org

Studies on related systems like 2,4-dichloroquinazoline (B46505) consistently show that nucleophilic substitution is highly regioselective for the 4-position. nih.gov By analogy, reactions involving nucleophiles are most likely to target the pyranone ring of this compound, specifically at the electrophilic carbon centers.

Mechanistic Studies of Substitution Reactions

Mechanistic studies of substitution reactions on the 2-pyrone ring system are complex. For nucleophilic aromatic substitution, the reaction typically proceeds via an addition-elimination mechanism. wikipedia.org A nucleophile attacks an electron-deficient carbon atom in the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The subsequent departure of a leaving group restores the aromaticity of the ring.

In the context of this compound, a potent nucleophile could potentially attack the C4 position, leading to the displacement of the benzoate group. However, given the nature of the pyrone ring, nucleophilic attack can also lead to ring-opening. researchgate.net For example, the reaction of 3-alkynyl-2-pyrones with secondary amines has been shown to proceed through a selective 1,6-fashion ring opening. researchgate.net

Mechanistic studies on a related compound, 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, have focused on its synthesis and crystal structure rather than its substitution reactions. nih.gov However, the study of isotopic substitutions on 4-pyrone provides insight, indicating the different reactivities of the ring positions. acs.org

Reactions at the 4-Position of the Pyranone Ring

The primary reaction at the 4-position of this compound is the cleavage of the ester bond via hydrolysis, as detailed in section 4.1. This reaction effectively removes the benzoate substituent and generates 4-hydroxy-6-methyl-2-pyrone (also known as dehydroacetic acid).

Functional Group Interconversions and Derivatization

The synthesis of the title compound itself is a primary example of derivatization, starting from the readily available 4-hydroxy-6-methyl-2-pyrone (also known as triacetic acid lactone). The hydroxyl group of this precursor is O-acylated using a benzoylating agent, such as benzoyl chloride, to yield the this compound ester.

Further derivatization of the acyloxy pyrone system has been explored, particularly through radical additions. The electron-withdrawing nature of the acyloxy group is crucial for enhancing the reactivity of the pyrone ring towards conjugate radical additions. nih.gov Studies on related acyloxy pyrones have shown that Lewis acids can mediate highly site-selective, diastereoselective, and enantioselective intermolecular radical additions. nih.gov For instance, the addition of alkyl radicals, initiated by triethylborane, can be directed to the C-2 or C-6 position of the pyrone ring. The regioselectivity is influenced by both electronic and steric factors, with the electron-withdrawing acyloxy group potentially favoring addition at the C-2 position. nih.gov

The C-6 methyl group also represents a site for potential functionalization. In the broader chemistry of 4-hydroxy-2-pyrones, this methyl group can participate in condensation reactions, offering a route to more complex derivatives.

Table 1: Enantioselective Radical Addition to Acyloxy Pyrones This table summarizes the outcomes of radical additions to a related acyloxy pyrone substrate, demonstrating the potential for derivatization.

| Radical Source | Lewis Acid | Product Position | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| i-PrI | MgBr₂·OEt₂ | C-2 | 68 | 95:5 | 70 |

| t-BuI | MgBr₂·OEt₂ | C-2 | 75 | >98:2 | 92 |

| c-HexI | Al(salen)Cl | C-2 | 80 | >98:2 | 65 |

| t-BuI | Al(salen)Cl | C-2 | 81 | >98:2 | 94 |

| Data adapted from studies on related pyromeconic acid derivatives. nih.gov |

Ring-Opening and Rearrangement Reactions

The pyrone ring system, while aromatic, can undergo ring-opening under certain conditions. For related 4-oxo-4H-pyran structures, treatment with a base like sodium hydroxide can induce a conjugate nucleophilic addition at the C-2 position, leading to the opening of the pyrone ring, followed by recyclization to form a stable anion of the corresponding 4-hydroxy-2-pyrone. mdpi.com This type of ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction highlights a potential pathway for the transformation of the pyrone core.

A more direct transformation involving the benzoate group is the Fries-type rearrangement. When acylated 4-hydroxy-2-pyrones are treated with potassium cyanide in dichloromethane, they can undergo rearrangement to produce 3-acyl derivatives. mdpi.com This reaction involves the migration of the acyl group (in this case, the benzoyl group) from the oxygen atom at C-4 to the carbon atom at C-3, providing a method for introducing substituents at this position.

Oxidative and Reductive Transformations of this compound

The oxidative and reductive chemistry of this compound is dictated by the susceptibility of its various functional groups—the methyl group, the pyrone carbonyl, and the benzoate ester—to redox reagents.

Oxidation of Methyl Group

The oxidation of the vinylogous methyl group at the C-6 position of the pyrone ring is a challenging transformation. While modification of this methyl group via condensation reactions is a known strategy in pyrone chemistry, specific studies detailing the direct oxidation of this group in this compound are not extensively documented in the available literature. In related systems, oxidation often targets the pyran ring itself. For example, the oxidation of a rhamnopyranoside derivative bearing a benzoyloxy group with pyridinium (B92312) dichromate (PDC) and acetic anhydride (B1165640) leads to the formation of a 3-oxo-3,6-dihydro-2H-pyran structure, demonstrating oxidation of the heterocyclic ring rather than a side-chain methyl group. nih.govnih.gov

Reduction of Carbonyl and Ester Functionalities

The reduction of the carbonyl and ester functionalities in this compound presents a question of chemoselectivity. The molecule contains two ester-type functionalities: the lactone (a cyclic ester) within the pyrone ring and the benzoate ester at the C-4 position.

Generally, esters are less reactive towards nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄) than ketones. While the pyrone contains a carbonyl group, its reactivity is that of an α,β-unsaturated lactone. Selective reduction of aldehydes and ketones in the presence of esters is a common synthetic strategy. researchgate.net This suggests that it may be possible to selectively reduce the pyrone C-2 carbonyl group under specific conditions while leaving the benzoate ester intact.

Conversely, the benzoate ester can be cleaved through reductive methods. Debenzylation, which removes the benzoyl protecting group to regenerate the 4-hydroxy-2-pyrone, can be accomplished using methods such as catalytic hydrogenation (e.g., with H₂ over a palladium catalyst) or with reagents like sodium borohydride under certain conditions. mdpi.com The choice of reducing agent and reaction conditions would be critical to directing the transformation towards either carbonyl reduction or debenzoylation.

Table 2: Potential Reductive Transformations

| Reagent | Target Functionality | Potential Product |

| Mild NaBH₄ | Pyrone Carbonyl | 6-methyl-4-(benzoyloxy)-5,6-dihydro-2H-pyran-2-one |

| H₂/Pd or strong NaBH₄ | Benzoate Ester | 4-hydroxy-6-methyl-2H-pyran-2-one |

Photochemical Reactions and Photostability Studies

The interaction of this compound with light can induce unique chemical transformations, leveraging the photoactive nature of both the pyrone and benzoate moieties.

Photo-induced Transformations

The pyrone ring system is known to be photoactive. Derivatives of pyran-4-one containing a 1,3,5-hexatriene (B1211904) system can undergo photochemical 6π-electrocyclization upon UV irradiation. d-nb.info This type of pericyclic reaction leads to the formation of new ring systems and demonstrates the potential of the pyran core to participate in complex photo-induced transformations. The existence of "photopyrones," which act as signaling molecules, further underscores the general responsiveness of this class of compounds to light. mdpi.com

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. The determination of this value is essential for characterizing the emissive properties of a compound and assessing its potential for applications in areas such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Research Findings

A thorough review of the scientific literature did not yield specific experimental data for the fluorescence quantum yield of this compound. However, extensive research has been conducted on the quantum yields of structurally related compounds, particularly coumarin (B35378) derivatives, which also feature the 2H-pyran-2-one heterocyclic core. These studies provide valuable insight into the factors that influence the fluorescence efficiency of this class of compounds and the methodologies used for such determinations.

For instance, studies on various coumarin derivatives have reported a wide range of quantum yields, from low to nearly unity, depending on the substitution pattern and the solvent environment. rsc.orgnih.gov For example, certain coumarin derivatives synthesized for use as pH-sensitive fluorescent dyes have exhibited high quantum yields, with some values reaching up to 0.83. rsc.org The fluorescence quantum yield is significantly influenced by the nature and position of substituents on the coumarin ring, which can alter the pathways for non-radiative decay, such as internal conversion and intersystem crossing.

The general principles of quantum yield determination involve comparative methods, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The selection of an appropriate standard is crucial and is based on criteria such as overlapping absorption and emission ranges with the sample.

Quantum Yield Data for Structurally Related Coumarin Derivatives

To provide context, the following table includes quantum yield data for several coumarin derivatives. It is important to note that this data is for illustrative purposes and does not represent the quantum yield of this compound.

| Compound Name | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Reference |

| Coumarin 1 | Ethanol (B145695) | 360 | - | 0.73 | omlc.org |

| 7-Hydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid | Solid State | - | - | 0.32 | researchgate.net |

| Substituted Coumarin 4e | - | - | - | 0.83 | rsc.org |

| NOSQ derivative | Methanol | - | - | High | nih.gov |

Theoretical and Computational Studies of 6 Methyl 2 Oxo 2h Pyran 4 Yl Benzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 6-methyl-2-oxo-2H-pyran-4-yl benzoate (B1203000), these theoretical approaches offer a detailed picture of its ground and excited state properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, combined with a comprehensive basis set such as 6-311++G(d,p), is frequently employed for geometry optimization and the calculation of ground-state properties. science.govsapub.orgsapub.orgresearchgate.net

For 6-methyl-2-oxo-2H-pyran-4-yl benzoate, DFT calculations would be expected to predict a nearly planar 2-pyrone ring. The benzoate substituent, however, introduces additional degrees of freedom. The optimization of the molecular structure would reveal the most stable arrangement of the benzoate group relative to the pyranone ring, taking into account steric and electronic effects. sapub.orgrsc.org The calculated bond lengths and angles would be in close agreement with experimental data obtained from X-ray crystallography for similar coumarin (B35378) and pyrone derivatives. nih.govnih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. In related 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959) systems, DFT calculations have shown that the HOMO and LUMO are primarily localized on the coumarin moiety, with the energy gap indicating a stable molecule. sapub.orgsapub.org A similar distribution would be anticipated for this compound.

Table 1: Predicted Ground State Properties from DFT Calculations

| Property | Predicted Value/Characteristic |

| Method | DFT (B3LYP/6-311++G(d,p)) |

| Molecular Geometry | Near-planar 2-pyrone ring with a twisted benzoate substituent. |

| HOMO Energy | Expected to be primarily localized on the pyranone ring. |

| LUMO Energy | Expected to be primarily localized on the pyranone ring. |

| HOMO-LUMO Gap | Indicative of a chemically stable molecule. |

This table represents expected values based on computational studies of analogous compounds.

While DFT is a workhorse for ground-state properties, Hartree-Fock (HF) and post-Hartree-Fock methods, such as Configuration Interaction (CI) and Coupled Cluster (CC) theories, are often employed for a more detailed description of excited states. researchgate.net The Time-Dependent Hartree-Fock (TD-HF) or Time-Dependent DFT (TD-DFT) approaches are commonly used to predict electronic absorption spectra. researchgate.netnih.gov

For this compound, these methods could be used to calculate the energies of electronic transitions, providing theoretical UV-Vis spectra. nih.gov The calculations would identify the nature of these transitions, for instance, whether they are localized on the pyranone or benzoate fragments or involve charge transfer between them. In studies of similar systems, TD-DFT calculations have been successfully used to assign absorption bands. nih.gov It is important to note that the accuracy of these predictions can be sensitive to the choice of functional and basis set. bris.ac.uk

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly the rotation around the C-O ester bond, is crucial for its biological activity and physical properties. Conformational analysis helps to identify the most stable three-dimensional structures and the energy barriers between them. beilstein-journals.orgprovidence.edu

The rotation of the benzoate group relative to the pyranone ring is a key conformational feature. A potential energy surface (PES) scan, where the dihedral angle of the C-O-C=O bond is systematically varied, can be performed using computational methods to map the energy landscape of this rotation. This analysis would reveal the energy minima, corresponding to stable conformers, and the transition states, which represent the rotational barriers.

Studies on methyl benzoate have shown that the barrier to rotation about the phenyl-carbonyl carbon bond can be determined both experimentally by dynamic NMR spectroscopy and computationally. nih.gov Similar computational studies on phenyl acetate (B1210297) have also elucidated the barriers to internal rotation. nih.gov For this compound, it is expected that the planar conformer, where the benzoate and pyranone rings are coplanar, would be destabilized by steric hindrance. The most stable conformers would likely involve a twisted arrangement. The calculated rotational barrier would provide insight into the flexibility of the molecule at different temperatures. nih.govnih.gov

Table 2: Hypothetical Conformational Energy Profile

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Type |

| 0 | High | Eclipsed (Sterically hindered) |

| ~60 | Low | Gauche (Stable) |

| 180 | Intermediate | Anti (Potentially stable) |

This table is a hypothetical representation of a potential energy surface scan for the C-O bond rotation, based on general principles of conformational analysis.

In a broader context, studies on substituted pyran systems have shown that the nature and position of substituents dictate the conformational preferences of the ring itself. beilstein-journals.org For instance, in halogenated pyran analogues, the size of the substituent at C4 influences the intra-annular torsion angles. beilstein-journals.org While the benzoate group is not directly attached to the pyran ring in the same way, its electronic properties (electron-withdrawing or donating nature of any substituents on the benzene (B151609) ring) would modulate the electronic character of the ester linkage, which could, in turn, have a subtle influence on the pyranone ring's geometry and reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including NMR, IR, and UV-Vis spectra.

For this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared with experimental data, can aid in the definitive assignment of signals. nih.govwisc.edu

Similarly, the vibrational frequencies can be calculated to generate a theoretical IR spectrum. researchgate.net The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretching, C-O stretching, aromatic C-H bending) can be compared with experimental FT-IR spectra to confirm the presence of specific functional groups and to understand the vibrational properties of the molecule. researchgate.net

As mentioned in section 5.1.2, TD-DFT calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing insights into the electronic structure and chromophores within the molecule. nih.gov

Table 3: Overview of Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Predicted Parameters | Computational Method |

| NMR | ¹H and ¹³C chemical shifts | DFT (GIAO) |

| IR | Vibrational frequencies and modes | DFT |

| UV-Vis | Electronic transition energies and oscillator strengths | TD-DFT |

This table outlines the types of spectroscopic data that can be reliably predicted through computational methods.

Computational NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) is a commonly employed method for calculating NMR properties. For instance, in studies of related pyran-2,4-dione derivatives, DFT calculations have been used to compute and compare NMR chemical shifts. nih.gov The process typically involves geometry optimization of the molecule, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), followed by the calculation of NMR parameters on the optimized structure. biointerfaceresearch.com

For a compound like this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts. For example, in a study of pyrano[2,3-c]pyrazole derivatives, DFT calculations were used to obtain the equilibrium geometric parameters, which are the foundation for subsequent NMR predictions. mdpi.com These theoretical values can then be compared with experimental data to confirm the structure of the synthesized compound.

A hypothetical data table for the predicted ¹³C NMR chemical shifts of this compound, based on general knowledge of similar structures, is presented below. It is important to note that these are illustrative values and have not been derived from specific computational studies on this exact molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O, pyran) | 160-165 |

| C3 (pyran) | 100-105 |

| C4 (C-O-benzoate, pyran) | 160-165 |

| C5 (pyran) | 95-100 |

| C6 (C-CH₃, pyran) | 155-160 |

| C1' (C=O, benzoate) | 165-170 |

| C2'/C6' (benzoate) | 128-130 |

| C3'/C5' (benzoate) | 130-132 |

| C4' (benzoate) | 133-135 |

| CH₃ | 20-25 |

This table is for illustrative purposes only.

Calculated Vibrational Frequencies and Intensities

Theoretical calculations of vibrational frequencies and intensities using methods like DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. For the 2H-pyran-2-one scaffold, DFT calculations have been successfully used to perform complete vibrational analyses. nanobioletters.com

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. For instance, a study on a substituted 2H-pyran-2-one molecule utilized DFT/6-311++G** computations for this purpose. nanobioletters.com

For this compound, a computational study would likely reveal characteristic vibrational modes. Below is an illustrative table of expected vibrational frequencies for key functional groups.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| C=O stretch (pyranone) | 1700-1750 |

| C=O stretch (benzoate) | 1715-1730 |

| C=C stretch (pyranone) | 1600-1650 |

| C-O-C stretch (ester) | 1250-1300 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-2960 |

This table is for illustrative purposes only.

Such computational analyses can aid in the assignment of complex experimental spectra and provide a deeper understanding of the molecule's vibrational properties.

Molecular Docking and Interaction Studies (in context of binding to non-clinical targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While many docking studies of pyran-2-one derivatives focus on clinical targets, the methodology is broadly applicable to understanding interactions with non-clinical protein targets as well. These studies are valuable for exploring potential applications in areas like biocatalysis or as probes for enzymatic mechanisms.

The general approach involves preparing the 3D structures of both the ligand (e.g., a pyran-2-one derivative) and the target protein. Docking software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding affinity.

For instance, docking studies on pyrano[2,3-c] pyrazole (B372694) derivatives with enzymes like E. coli MurB and S. aureus DNA gyrase B have been performed to understand their binding modes, even though these are related to antibacterial activity. ekb.eg These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.eg

Ligand-Protein Interactions (Purely theoretical/in vitro mechanistic)

Theoretical studies of ligand-protein interactions for pyran-2-one derivatives reveal common binding motifs. Hydrogen bonds are frequently observed between the polar groups of the ligand (such as the carbonyl oxygen of the pyranone ring) and amino acid residues in the protein's active site. For example, in the docking of some pyrano[2,3-c] pyrazole derivatives, hydrogen bonds with residues like ASP86 and LYS129 were identified.

Hydrophobic interactions also play a crucial role, particularly for the aromatic rings present in molecules like this compound. The benzene ring of the benzoate group and the pyranone ring itself can engage in π-π stacking or other non-polar interactions with hydrophobic residues of a target protein.

The analysis of these interactions is often visualized using software that can display the 3D structure of the complex, highlighting the specific atoms and residues involved in binding.

Insights into Binding Modes and Energetics

Computational docking studies provide valuable insights into the binding modes and energetics of ligands. The scoring functions used in docking programs estimate the free energy of binding (ΔGbind), which indicates the stability of the ligand-protein complex. A more negative value typically suggests a stronger and more favorable interaction.

For example, in a study of pyrano[2,3-c] pyrazole derivatives as potential inhibitors of a viral protease, the binding affinities were calculated, with the best inhibitor showing a score of -6.2 kcal/mol. These energetic calculations, combined with the analysis of the binding pose, allow for a rationalization of the ligand's activity and can guide the design of new derivatives with improved binding properties. The validation of docking methods is often performed by re-docking a known ligand into the protein's active site and comparing the predicted pose with the experimental crystal structure.

Reaction Pathway and Transition State Analysis using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation energies. For the 2H-pyran-2-one scaffold, computational methods have been used to study various reactions.

One example is the Diels-Alder reaction, where experimental and computational DFT studies have been undertaken to understand the reaction mechanism for a series of 2H-pyran-2-ones. These studies can determine whether a reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates on the potential energy surface. The calculations can also provide insights into the polar nature of the reaction.

Another area of study is the thermal decomposition of pyran derivatives. A computational study on the thermal decomposition of 3,6-dihydro-2H-pyran derivatives used the PBE0/6-311+G(d,p) level of theory to investigate a concerted mechanism involving a 6-membered cyclic transition state. Such studies calculate kinetic and thermodynamic parameters and can reveal how substituents on the pyran ring affect the activation energy of the reaction.

For the synthesis of this compound, computational methods could be employed to study the reaction pathway of its formation, for example, by acylation of 4-hydroxy-6-methyl-2-pyrone (B586867). This would involve calculating the energies of reactants, products, and any transition states to determine the energetic feasibility of the proposed mechanism.

Exploration of Advanced Applications and Research Directions for 6 Methyl 2 Oxo 2h Pyran 4 Yl Benzoate Excluding Clinical

Role as a Synthetic Building Block in Complex Molecule Synthesis

The pyran-2-one core is a powerful building block in organic synthesis, serving as a precursor for a diverse array of more complex molecules. The reactivity of this scaffold, characterized by electrophilic sites at positions 2, 4, and 6, and a nucleophilic center at position 5, allows for a multitude of chemical transformations. imist.maresearchgate.net

Precursor for Heterocyclic Compounds

Pyran-2-one derivatives are widely utilized as precursors in the synthesis of various heterocyclic systems. imist.ma The pyran ring can undergo rearrangement reactions, often involving ring-opening when treated with different nucleophiles such as ammonia, amines, hydrazines, and hydroxylamine. researchgate.net These reactions lead to the formation of a wide range of nitrogen-containing heterocycles. For 6-methyl-2-oxo-2H-pyran-4-yl benzoate (B1203000), the benzoate group at the 4-position can act as a leaving group, facilitating nucleophilic substitution reactions to generate new heterocyclic structures.

Multicomponent reactions (MCRs) have also proven to be an effective strategy for synthesizing complex molecules from pyran-2-one precursors. For instance, a related compound, 4-hydroxy-6-methyl-2H-pyran-2-one, has been used in a one-pot, three-component reaction with phenylglyoxal (B86788) hydrate and 1,3-dimethylbarbituric acid to produce a complex pyrimidine-fused system. mdpi.com This highlights the potential of the 6-methyl-2-oxo-2H-pyran core in generating molecular diversity. The versatility of the pyran-2-one scaffold is further demonstrated by its ability to serve as a starting material for various fused heterocyclic systems through different reaction pathways. nih.govmdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Pyran-2-one Precursors

| Precursor Type | Reagents | Resulting Heterocycle |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Phenylglyoxal hydrate, 1,3-dimethylbarbituric acid | 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione mdpi.com |

| 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one | Hydrazines | Pyrazole (B372694) derivatives researchgate.net |

| 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one | Hydroxylamine | Isoxazole derivatives researchgate.net |

| 3-Acetyl-4-hydroxy-6-methyl-pyran-2-one | o-Phenylenediamine | 1,5-Benzodiazepine derivatives researchgate.net |

| 6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylic acid ethyl ester | Benzylidenemalononitrile | Pyrano[2,3-b]pyridine derivative arabjchem.org |

Intermediate in Multi-step Organic Syntheses

The 6-methyl-2-oxo-2H-pyran-4-yl moiety is a valuable intermediate in multi-step organic syntheses due to its inherent reactivity and the potential for stereocontrolled transformations. A structurally analogous compound, 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate, has been synthesized from a carbohydrate precursor, 4-methoxyphenyl 3-O-benzoyloxy-α-L-rhamnopyranoside, through an oxidation reaction. nih.govnih.gov This demonstrates the role of this pyranone system as an intermediate in the transformation of natural products.

Furthermore, derivatives of the 2H-pyran ring are key intermediates in the construction of numerous natural products. nih.gov The related 2-pyrone-5-carboxylates, known as coumalates, have been employed in cycloaddition reactions as a strategic step in the synthesis of complex natural products like aklavinone, the aglycon of the anticancer agent aclacinomycin A. ucla.edu These examples underscore the potential of 6-methyl-2-oxo-2H-pyran-4-yl benzoate to serve as a crucial intermediate in the synthesis of complex molecular architectures.

Contributions to Materials Science and Polymer Chemistry

While the direct application of this compound in materials science is not extensively documented, the inherent properties of the pyran ring system suggest potential for its use in the development of novel materials.

Monomer or Ligand in Polymerization Processes

Currently, there is limited academic literature describing the use of this compound as a monomer or ligand in polymerization processes. However, the presence of multiple functional groups, including the ester and the conjugated pyranone system, offers potential sites for polymerization or for coordination with metal centers. Further research would be required to explore its utility in this area.

Mechanistic Studies of Biological Activity (In Vitro and Theoretical Investigations)

Pyran derivatives are known to exhibit a wide range of biological activities, and in vitro and theoretical studies are crucial for elucidating their mechanisms of action at the molecular level. While specific studies on this compound are not abundant, research on structurally related compounds provides valuable insights into its potential biological roles.

The biological activity of pyran-based compounds has been investigated for various therapeutic areas, including their potential as inhibitors of human coronaviruses and as agents against Alzheimer's disease. mdpi.comnih.gov Such studies often employ a combination of in vitro biological assays and in silico computational methods to understand structure-activity relationships. nih.gov

An example of this approach is the investigation of a pyran ester derivative, 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester, isolated from Tragia cannabina. nih.gov This compound demonstrated in vitro antidiabetic activity, and molecular docking studies suggested that it binds efficiently within the active pocket of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov

Theoretical investigations, such as molecular docking, can predict the binding affinity and orientation of a ligand within the active site of a protein, providing a rationale for its biological activity. For the aforementioned pyran ester, the binding energy was found to be comparable to that of the standard drug metformin. nih.gov These computational approaches, combined with in vitro assays, are powerful tools for guiding the design and optimization of new biologically active molecules based on the pyran scaffold.

The diverse biological activities reported for pyran derivatives suggest that this compound could also possess interesting pharmacological properties. The presence of the benzoate group may influence its lipophilicity and, consequently, its ability to cross biological membranes and interact with molecular targets.

Table 2: In Vitro and Theoretical Studies of Biologically Active Pyran Derivatives

| Pyran Derivative Class | Biological Activity | Target/Mechanism Studied | Methods |

| Pyrano[2,3-c]pyrazoles | Antiviral (Human Coronavirus) | In silico docking against viral proteins | Synthesis, in vitro assays, molecular docking, ADME studies mdpi.com |

| Various pyran-based heterocycles | Anti-Alzheimer's Disease | AChE and BuChE inhibition, anti-Aβ aggregation | Synthesis, in vitro inhibition assays, structure-activity relationship (SAR) analysis nih.gov |

| 4-Oxo-4H-pyran-2,6-dicarboxylic acid bis-[6-methyl-heptyl] ester | Antidiabetic | AMP-activated protein kinase (AMPK) activation | Isolation, in vitro glucose uptake assays, in silico molecular docking nih.gov |

| Fused Pyrano[2,3-b]Pyridines | Antimicrobial | Activity against various bacteria and fungi | Synthesis, in vitro antimicrobial screening ekb.eg |

| 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | Antiproliferative | Activity against cancer cell lines (K562, MV4-11, MCF-7) | Synthesis, in vitro cell proliferation assays, apoptosis studies mdpi.com |

Enzyme Inhibition Studies (Mechanistic without therapeutic claims)

The pyranone scaffold is a subject of significant interest in the study of enzyme inhibition due to its structural features that allow for diverse interactions with enzyme active sites. While specific mechanistic studies on this compound are not extensively documented, research on analogous pyran and pyranone derivatives provides insight into potential mechanisms of action. These studies are fundamental to understanding the molecule's biochemical potential, independent of any therapeutic application.

Kinetic analyses of related compounds have revealed various inhibition modalities. For instance, certain kojic acid-fused 4H-pyran derivatives have been identified as competitive inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. nih.gov Lineweaver-Burk plot analysis for these derivatives showed that while the maximum reaction velocity (Vmax) of the enzyme remained constant, the Michaelis-Menten constant (Km) increased with rising inhibitor concentrations, a hallmark of competitive inhibition. nih.gov This suggests that the inhibitor competes with the substrate for binding to the enzyme's active site. nih.gov

Similarly, other pyran-containing scaffolds have demonstrated competitive inhibition against enzymes like α-glucosidase. researchgate.net In silico molecular docking and dynamics simulations have supported these findings, indicating that pyranone derivatives can form stable complexes within the catalytic binding pockets of target enzymes through hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net Research into pyranopyrazole derivatives has also shown inhibitory action against viral proteases, where the mechanism was explored through evaluating effects on viral replication phases. mdpi.com Furthermore, investigations into 2H-pyran-2-one derivatives as potential inhibitors of HIV-1 reverse transcriptase have been conducted, expanding the scope of enzymes targeted by this structural class. nih.gov

Table 1: Mechanistic Insights from Enzyme Inhibition Studies of Various Pyranone Derivatives

| Derivative Class | Target Enzyme | Inhibition Mechanism | Key Findings |

| Kojic Acid-Fused 4H-Pyrans | Tyrosinase | Competitive | Inhibitor binds to the active site, increasing Km while Vmax remains unchanged. nih.gov |

| Pyrano[2,3-b]chromones | α-Glucosidase, α-Amylase | Competitive (for α-glucosidase) | Compounds interact with catalytic residues in the enzyme's active site. researchgate.net |

| α-Pyrone Derivatives | Inducible Nitric Oxide Synthase (iNOS) | Expression Inhibition | Compounds were found to inhibit the expression of the iNOS enzyme in cell-based assays. frontiersin.org |

| Pyrano[2,3-c]pyrazoles | Human Coronavirus Protease | Replication Inhibition | Derivatives showed substantial antiviral action by interfering with the replication phase. mdpi.com |

| 2H-Pyran-2-one Derivatives | HIV-1 Reverse Transcriptase | Allosteric Inhibition (predicted) | Designed as non-nucleoside inhibitors to bind to an allosteric site on the enzyme. nih.gov |

Receptor Binding Assays (Purely in vitro, without clinical implications)

In vitro receptor binding assays are a cornerstone of chemical biology, providing a direct measure of the affinity between a ligand and a specific receptor. These assays are crucial for identifying and characterizing molecular interactions that underpin cellular signaling pathways, without implying any clinical outcome. Methodologies such as saturation and competitive binding experiments are employed to determine key parameters like the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), respectively. nih.gov

For the pyranone class of compounds, these assays represent a logical direction for future research. Although specific receptor binding data for this compound is not prominent in the current literature, computational predictions on related structures suggest potential interactions. For example, software-based predictions for a complex molecule containing a 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl moiety suggested it could be a candidate for investigation as an anaphylatoxin receptor antagonist. Such predictions, while theoretical, guide the selection of compounds for empirical testing in purely in vitro binding assays.

The execution of these assays involves incubating the compound of interest with a preparation of cells or membranes expressing the target receptor, often in the presence of a radiolabeled ligand with known binding characteristics. sigmaaldrich.com By measuring the displacement of the radioligand, the binding affinity of the test compound can be quantified. sigmaaldrich.com Such studies would be invaluable for mapping the potential interactome of this compound and identifying specific macromolecular targets.

Antioxidant and Antimicrobial Activity (Mechanistic pathways, not treatment)

Antioxidant Activity The antioxidant potential of pyranone derivatives is often linked to their chemical structure, particularly the presence and position of hydroxyl groups. Research on compounds closely related to this compound, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) and its benzoate esters, provides a mechanistic framework. The antioxidant capacity is largely attributed to the ability to scavenge free radicals. Studies indicate that the C-5 position enol hydroxyl group is crucial for this scavenging effect; when this group is bonded, the radical scavenging ability decreases significantly. The hydroxyl group at the C-3 position also contributes to the antioxidant capacity. The proposed mechanism involves the oxidation of the pyranone ring, which may lead to isomerization and subsequent ring-opening products, effectively neutralizing radical species in the process.

Antimicrobial Activity The pyranone scaffold is a recurring motif in compounds exhibiting antimicrobial properties. The mechanism of action is often associated with the α,β-unsaturated ketone (enone) system within the pyranone ring. This structural feature is essential for activity, likely due to its ability to act as a Michael acceptor, enabling it to react with nucleophilic residues (such as cysteine or histidine) in microbial enzymes or proteins, thereby disrupting their function.

Studies on derivatives of 6-hydroxy-2H-pyran-3(6H)-ones have shown that substituents at the C-2 and C-6 positions significantly influence activity against Gram-positive bacteria. nih.gov For instance, bulkier substituents at the C-2 position have been correlated with greater antibacterial activity. nih.gov Furthermore, pyrone derivatives have been evaluated for their ability to inhibit the formation of marine bacterial biofilms, a key factor in microbial persistence and resistance. researchgate.netnih.gov This suggests a mechanism that interferes with bacterial adhesion and community formation.

Table 2: Summary of Mechanistic Antimicrobial and Antioxidant Research on Pyranone Derivatives

| Activity | Derivative Class | Proposed Mechanism | Key Structural Features |

| Antioxidant | DDMP Benzoate Esters | Free radical scavenging via oxidation and ring degradation. | Crucial role of C-5 and C-3 hydroxyl groups. |

| Antimicrobial | 6-Hydroxy-2H-pyran-3(6H)-ones | Michael addition reaction with microbial proteins. nih.gov | Essential α,β-enone system; bulky C-2 substituents enhance activity. nih.gov |

| Antimicrobial | 2-Amino-Pyran Derivatives | Not specified, but demonstrated activity against S. aureus and E. coli. sciencescholar.us | Amino group substitution. |

| Antibiofilm | Synthetic Pyrone Analogues | Inhibition of bacterial growth and biofilm formation. researchgate.netnih.gov | Nonpolar moieties (aliphatic, phenyl) on the pyrone ring. nih.gov |

Applications in Agrochemical and Environmental Chemistry (Excluding Efficacy/Toxicity)